

Introduction: Unveiling the Molecular Architecture

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Compound of Interest

Compound Name: *N,N'-(1,3-Phenylene)diacetamide*

Cat. No.: *B1593798*

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1,3-Bisacetamidobenzene, also known by its IUPAC name **N,N'-(1,3-phenylene)diacetamide**, is a symmetrical aromatic diamide.^{[1][2]} While not a household name, this compound serves as a critical molecular scaffold and intermediate in synthetic organic chemistry. Its rigid, meta-substituted phenyl core, flanked by two hydrogen-bonding acetamido groups, provides a precise geometric and functional foundation for the construction of more complex molecules. For researchers in materials science and drug development, understanding the intricate details of its structure is paramount to harnessing its synthetic potential.

This guide provides a comprehensive exploration of the chemical structure of 1,3-Bisacetamidobenzene. We will move beyond a simple two-dimensional representation to dissect its three-dimensional conformation, spectroscopic signature, and inherent reactivity. The causality behind its observed properties will be explained, offering field-proven insights for its application in advanced synthesis and molecular design.

Core Molecular Structure and Physicochemical Properties

The foundational identity of 1,3-Bisacetamidobenzene is rooted in its unique arrangement of atoms. The structure consists of a central benzene ring substituted at the 1 and 3 positions with acetamido groups (-NHCOCH₃). This meta-substitution pattern is a key determinant of the molecule's overall geometry and electronic properties.

Caption: Chemical structure of 1,3-Bisacetamidobenzene.

The amide groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O), which significantly influences the compound's melting point, solubility, and crystal packing.

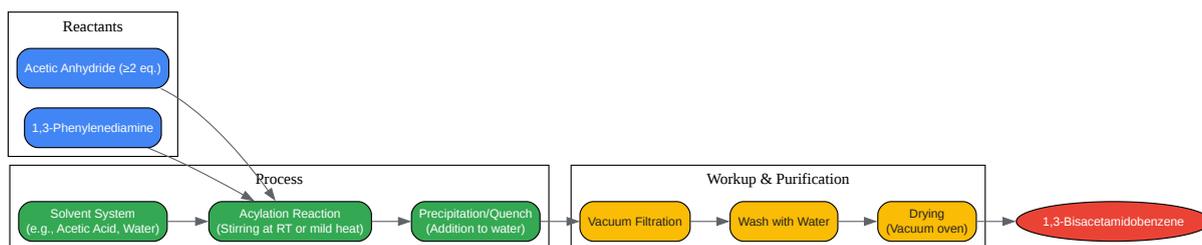
Table 1: Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C₁₀H₁₂N₂O₂	[2]
Molecular Weight	192.22 g/mol	[1]
CAS Number	10268-78-7	[2]
Appearance	Solid (typically off-white to light brown powder)	General Knowledge
Purity	≥98% (Commercially available)	[2]
SMILES	<chem>CC(=O)NC1=CC(=CC=C1)NC(=O)C</chem>	[2]

| Storage | 2-8°C, sealed in a dry environment |[1][2] |

Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of 1,3-Bisacetamidobenzene is through the diacylation of 1,3-phenylenediamine (also known as m-phenylenediamine). This reaction is a classic example of nucleophilic acyl substitution, where the amine groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of a mild base is often employed to neutralize the acidic byproduct (acetic acid or HCl).



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Caption: General workflow for the synthesis of 1,3-Bisacetamidobenzene.

Self-Validating Experimental Protocol: Synthesis

- **Objective:** To synthesize 1,3-Bisacetamidobenzene from 1,3-phenylenediamine.
- **Causality:** This protocol relies on the high nucleophilicity of the primary aromatic amine groups to attack the highly electrophilic carbonyl carbon of acetic anhydride. Using an excess of the acetylating agent ensures the diacylation of both amine groups. The product is sparingly soluble in water, allowing for straightforward isolation via precipitation.
- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-phenylenediamine (e.g., 5.0 g, 46.2 mmol) in glacial acetic acid (e.g., 20 mL). Stir until a homogenous solution is formed.
- **Acylation:** While stirring the solution at room temperature, slowly add acetic anhydride (e.g., 10.3 mL, 10.9 g, 106.3 mmol, ~2.3 equivalents) dropwise over 10-15 minutes. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
- **Reaction Monitoring:** After the addition is complete, continue stirring at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) until the

starting diamine spot is no longer visible.

- **Product Precipitation:** Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously. A precipitate will form immediately.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Purification:** Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove acetic acid and any unreacted starting materials.
- **Drying:** Dry the purified white to off-white solid in a vacuum oven at 60-70°C to a constant weight.
- **Validation:** The identity and purity of the final product must be confirmed via melting point determination and spectroscopic analysis (NMR, IR).

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopy provides irrefutable, quantitative data to confirm the chemical structure. For a molecule like 1,3-Bisacetamidobenzene, each technique offers a unique piece of the structural puzzle.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is dictated by the molecule's C₂ symmetry axis, which runs through the C2 and C5 positions of the benzene ring. This symmetry makes the two acetamido groups chemically equivalent.

- **Expert Insight:** The aromatic region is characteristic of a 1,3-disubstituted benzene ring. The proton at C2 is a "singlet-like" peak (a narrow triplet) because it is coupled to two equivalent protons (H4 and H6). The H4/H6 protons appear as a doublet of doublets, coupled to both H5 and H2. The H5 proton, situated between two hydrogens, appears as a triplet.[3]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.60	s (br)	2H	NH	Amide protons, broad due to quadrupole coupling and exchange.
~7.45	t	1H	Ar-H5	Triplet due to coupling with H4 and H6.
~7.30	s (br) or t	1H	Ar-H2	Appears as a narrow triplet or broad singlet, coupled to H4/H6.
~7.15	dd	2H	Ar-H4, Ar-H6	Doublet of doublets due to coupling with H2 and H5.

| ~2.15 | s | 6H | CH₃ | Singlet, as both methyl groups are chemically equivalent. |

B. ¹³C NMR Spectroscopy

The molecule's symmetry also reduces the number of unique carbon signals in the ¹³C NMR spectrum. Instead of 10 signals, we expect to see only 6 distinct peaks.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment	Rationale
~168	C=O	Typical chemical shift for an amide carbonyl carbon. [4]
~139	Ar-C1, Ar-C3	Quaternary carbons directly attached to the nitrogen atoms.
~129	Ar-C5	Tertiary aromatic carbon.
~115	Ar-C4, Ar-C6	Tertiary aromatic carbons.
~111	Ar-C2	Tertiary aromatic carbon, often shifted furthest upfield.

| ~24 | CH₃ | Aliphatic methyl carbon.[5] |

C. Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule. The amide linkages produce strong, characteristic absorption bands.

- **Trustworthiness:** The presence of both a strong N-H stretch and a sharp, intense C=O stretch (Amide I band) is a highly reliable indicator of a secondary amide. The N-H bend (Amide II band) further confirms this assignment.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3300 - 3250	Strong, Sharp	N-H	Amide N-H Stretch
3100 - 3000	Medium	C-H (Aromatic)	sp ² C-H Stretch
2950 - 2850	Weak	C-H (Alkyl)	sp ³ C-H Stretch
1680 - 1650	Very Strong	C=O (Amide I)	Carbonyl Stretch
1550 - 1510	Strong	N-H Bend (Amide II)	In-plane N-H Bend coupled with C-N Stretch

| 1600, 1475 | Medium-Weak | C=C | Aromatic Ring Skeletal Vibrations |

D. Mass Spectrometry (MS)

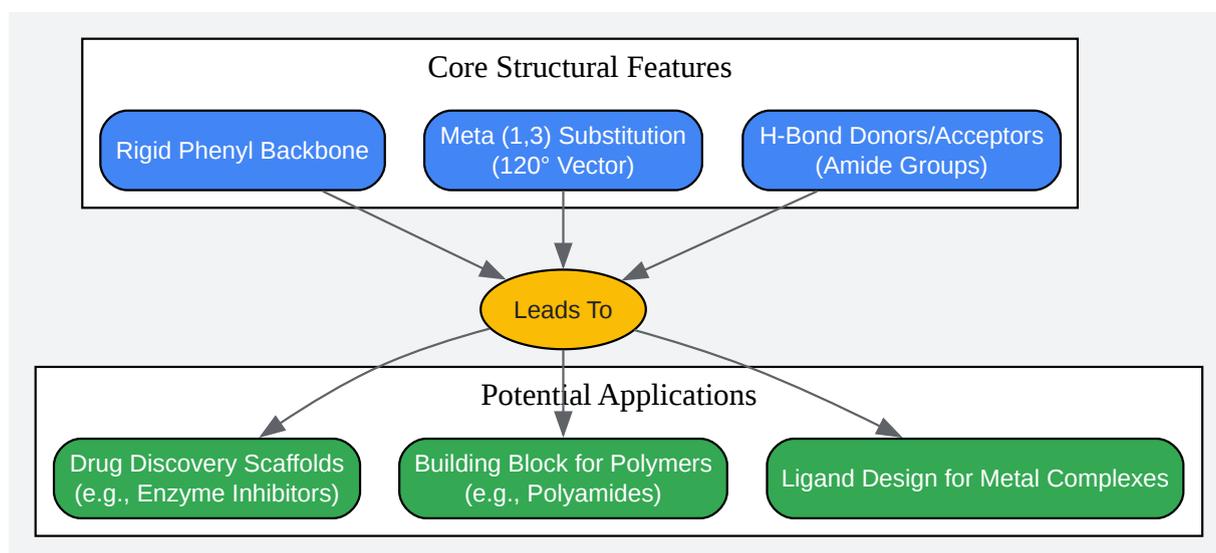
Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns.

- **Molecular Ion (M⁺):** The electron ionization (EI) mass spectrum will show a clear molecular ion peak at $m/z = 192$, corresponding to the molecular weight of the compound.[6]
- **Key Fragmentation:** A characteristic fragmentation pathway for N-aryl acetamides is the loss of ketene (CH₂=C=O, 42 Da) to form an aniline fragment, or the cleavage of the C(O)-CH₃ bond to form an acylium ion.
 - [M - 42]⁺: Peak at $m/z = 150$, corresponding to the loss of a ketene molecule.
 - [M - 43]⁺: Peak at $m/z = 149$, corresponding to the loss of an acetyl radical (•COCH₃).
 - [CH₃CO]⁺: A prominent peak at $m/z = 43$ is expected, corresponding to the acetyl cation, which is often the base peak.

Applications in Drug Discovery and Materials Science

The rigid 1,3-disubstituted aromatic core of 1,3-Bisacetamidobenzene makes it a valuable scaffold in supramolecular chemistry and medicinal chemistry. Understanding its structure is key to its intelligent application.

- **Structural Rationale for Application:** The meta-substitution pattern orients the two acetamido groups at a 120° angle relative to each other. This defined spatial relationship is crucial for designing molecules that can bind to specific biological targets, such as enzyme active sites, or self-assemble into ordered materials. The amide groups provide predictable hydrogen bonding vectors, essential for molecular recognition.[7]



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